molecular formula C10H11ClN2O2 B022989 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- CAS No. 19986-35-7

2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-

Cat. No. B022989
CAS RN: 19986-35-7
M. Wt: 226.66 g/mol
InChI Key: DXPMJCLOFQOSSS-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBC or CDMBC and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is not completely understood. However, it is believed that this compound may act by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a key role in regulating cell growth and differentiation.

Biochemical And Physiological Effects

Studies have shown that 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- can have significant biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, to inhibit the proliferation of endothelial cells, and to induce the differentiation of neuronal cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- in lab experiments include its high selectivity and potency, as well as its ability to be easily synthesized. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-. Some of the most promising areas of research include the development of new synthetic methods for this compound, the identification of new targets for its activity, and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 5-chloro-2-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate 5-chloro-2-(dimethylamino)benzaldehyde, which is then reacted with an isocyanate to form the final product, 2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-.

Scientific Research Applications

2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)- has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-tumor agent.

properties

CAS RN

19986-35-7

Product Name

2-Benzoxazolinone, 5-chloro-3-((dimethylamino)methyl)-

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

5-chloro-3-[(dimethylamino)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H11ClN2O2/c1-12(2)6-13-8-5-7(11)3-4-9(8)15-10(13)14/h3-5H,6H2,1-2H3

InChI Key

DXPMJCLOFQOSSS-UHFFFAOYSA-N

SMILES

CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O

Canonical SMILES

CN(C)CN1C2=C(C=CC(=C2)Cl)OC1=O

Other CAS RN

19986-35-7

synonyms

5-Chloro-3-[(dimethylamino)methyl]benzoxazol-2(3H)-one

Origin of Product

United States

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